molecular formula C16H17N5O3S B7055377 7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

Cat. No.: B7055377
M. Wt: 359.4 g/mol
InChI Key: RMTNKKVRRSMTJP-UHFFFAOYSA-N
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Description

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a thiophene ring, and multiple functional groups

Properties

IUPAC Name

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-9(7-12(22)13-3-2-6-25-13)20-16(24)11-4-5-18-15-10(14(17)23)8-19-21(11)15/h2-6,8-9,12,22H,7H2,1H3,(H2,17,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTNKKVRRSMTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CS1)O)NC(=O)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The synthetic route may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in anhydrous conditions.

    Reduction: NaBH4 or LiAlH4 in dry ether or THF (Tetrahydrofuran).

    Substitution: Halogenation using Br2 (Bromine) or Cl2 (Chlorine) in the presence of a Lewis acid catalyst like FeCl3 (Ferric chloride).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-N-(4-hydroxy-4-thiophen-2-ylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.

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